molecular formula C11H24N2 B15168218 Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- CAS No. 650600-24-1

Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-

Cat. No.: B15168218
CAS No.: 650600-24-1
M. Wt: 184.32 g/mol
InChI Key: PHEWXTWFFPULJS-UHFFFAOYSA-N
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Description

Contextualization of Saturated N-Heterocycles in Modern Organic Synthesis and Methodology Development

Saturated nitrogen-containing heterocycles are fundamental structural motifs in a vast array of chemical and biological systems. researchgate.net These compounds form the core of many biologically active molecules and are increasingly utilized as key scaffolds in the development of new pharmaceuticals. researchgate.net Their prevalence is not limited to medicinal chemistry; they are also integral components in agrochemicals, polymers, dyes, and materials science. openmedicinalchemistryjournal.com Unlike their unsaturated aromatic counterparts, the synthesis of substituted saturated N-heterocycles often requires specialized, convergent methods. researchgate.net The development of novel synthetic strategies, particularly those involving transition metal-catalyzed reactions, has become a major focus in modern organic chemistry, allowing for the efficient construction of complex molecules from readily available starting materials. frontiersin.org The conformational constraints of saturated rings enable them to bind effectively to biological targets, a property that is highly valued in drug design. nih.gov Consequently, the synthesis and functionalization of these heterocyclic systems remain active and important areas of chemical research. rsc.org

Significance of N,N'-Disubstituted Pyrazolidines with Bulky Alkyl Groups in Chemical Research

Pyrazolidines, which are five-membered saturated heterocycles containing two adjacent nitrogen atoms, represent a significant subclass of N-heterocycles. csic.es The properties and reactivity of the pyrazolidine (B1218672) ring can be dramatically influenced by the nature of the substituents on the nitrogen atoms. When these substituents are bulky alkyl groups, such as the tert-butyl group, they impose significant steric constraints on the molecule.

Structural Specificity of 1,2-bis(1,1-dimethylethyl)-Pyrazolidine and Associated Research Imperatives

Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-, also known by its IUPAC name 1,2-di-tert-butylpyrazolidine, is a molecule defined by its unique structural characteristics. nih.gov It consists of a central five-membered pyrazolidine ring with a sterically demanding tert-butyl group attached to each of the two nitrogen atoms.

PropertyValue
Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
IUPAC Name 1,2-di-tert-butylpyrazolidine
CAS Number 650600-24-1
Topological Polar Surface Area 6.5 Ų
Monoisotopic Mass 184.193948774 Da
Data sourced from PubChem CID 5242023 nih.gov

The defining feature of this molecule is the extreme steric crowding caused by the two adjacent tert-butyl groups. This substitution pattern severely restricts the conformational flexibility of the pyrazolidine ring and the rotation around the N-C(tert-butyl) bonds. This structural rigidity gives rise to several key research imperatives:

Conformational Analysis: A primary research goal is to elucidate the preferred three-dimensional structure of the molecule. Understanding the precise torsional angles and the orientation of the tert-butyl groups is crucial for predicting its reactivity and potential applications.

Reactivity Studies: The steric shielding of the nitrogen lone pairs by the bulky substituents likely reduces their nucleophilicity significantly. Investigating the molecule's reactivity in standard reactions such as alkylation, acylation, and oxidation would provide fundamental insights into the interplay of steric and electronic effects.

Coordination Chemistry: The unique steric profile of 1,2-di-tert-butylpyrazolidine makes it an intriguing candidate for use as a ligand in organometallic chemistry. Research into its ability to coordinate with various metal centers could lead to the development of novel catalysts with unique selectivity, driven by the sterically demanding environment created by the ligand.

N-N Bond Chemistry: The adjacent bulky groups may influence the properties of the nitrogen-nitrogen bond. Studies focused on the cleavage or functionalization of this bond could offer new synthetic pathways and a deeper understanding of hydrazine (B178648) derivatives.

In essence, 1,2-bis(1,1-dimethylethyl)-pyrazolidine serves as a valuable model compound for studying the impact of extreme steric hindrance on the structure, reactivity, and coordination properties of saturated N,N'-disubstituted heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650600-24-1

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

1,2-ditert-butylpyrazolidine

InChI

InChI=1S/C11H24N2/c1-10(2,3)12-8-7-9-13(12)11(4,5)6/h7-9H2,1-6H3

InChI Key

PHEWXTWFFPULJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCN1C(C)(C)C

Origin of Product

United States

Advanced Synthetic Strategies for Pyrazolidine, 1,2 Bis 1,1 Dimethylethyl

Established Methodologies for Pyrazolidine (B1218672) Ring Constructionnih.govcsic.es

The formation of the pyrazolidine ring can be achieved through several classical and modern synthetic routes. These methods generally involve the formation of two new C-N bonds and one N-N bond, or the construction of the carbon backbone onto a pre-existing hydrazine (B178648) core.

Cyclization Reactions Involving Hydrazines and Related Precursorscsic.esresearchgate.net

One of the most direct methods for constructing the pyrazolidine ring is the reaction of a 1,2-disubstituted hydrazine with a suitable three-carbon dielectrophile. csic.esresearchgate.net For the synthesis of Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-, the key precursor would be 1,2-di-tert-butylhydrazine. This nucleophilic hydrazine can undergo a double N-alkylation with a 1,3-dielectrophile, such as 1,3-dihalopropanes, to form the five-membered ring.

The general reaction is as follows: 1,2-di-tert-butylhydrazine + X-(CH₂)₃-X → Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- + 2HX (where X = Cl, Br, I, or other leaving groups like OTs, OMs)

The efficiency of this reaction is highly dependent on the nature of the leaving groups and the reaction conditions, including the choice of base and solvent.

Table 1: Examples of 1,3-Dielectrophiles for Cyclization with 1,2-di-tert-butylhydrazine

1,3-Dielectrophile PrecursorExpected ProductReference Method
1,3-DibromopropanePyrazolidine, 1,2-bis(1,1-dimethylethyl)- researchgate.net
1,3-DichloropropanePyrazolidine, 1,2-bis(1,1-dimethylethyl)- researchgate.net
1,3-Propanediol ditosylatePyrazolidine, 1,2-bis(1,1-dimethylethyl)- csic.esresearchgate.net

[3+2] Dipolar Cycloaddition Approaches to Pyrazolidine Coresnih.govcsic.esnih.gov

The [3+2] dipolar cycloaddition is a powerful and highly stereoselective method for constructing five-membered heterocyclic rings. nih.gov In the context of pyrazolidine synthesis, this reaction typically involves an azomethine imine as the 1,3-dipole and an alkene as the dipolarophile. nih.govcsic.es The azomethine imine required for the target molecule would be substituted with two tert-butyl groups. Such dipoles are often unstable and are generated in situ from precursors like N-acylhydrazones. nih.govrsc.org

The reaction proceeds in a concerted fashion, allowing for the controlled formation of multiple stereocenters. The reaction of a 1,2-di-tert-butyl-substituted azomethine imine with an alkene (e.g., ethene) would directly yield the desired pyrazolidine core. The use of substituted alkenes allows for the introduction of various functional groups onto the carbon backbone of the pyrazolidine ring.

Table 2: [3+2] Cycloaddition with 1,2-di-tert-butyl Azomethine Imine

Dipolarophile (Alkene)Resulting Pyrazolidine DerivativePotential StereocentersReference Method
EthenePyrazolidine, 1,2-bis(1,1-dimethylethyl)-0 nih.gov
Propene3-Methyl-1,2-bis(1,1-dimethylethyl)pyrazolidine1 (C3) nih.gov
Styrene3-Phenyl-1,2-bis(1,1-dimethylethyl)pyrazolidine1 (C3) nih.gov
CyclopentadieneFused bicyclic pyrazolidine derivativeUp to 3 nih.gov

Reduction-Based Pathways for Saturated Pyrazolidine Ring Formationcsic.es

Another established route to pyrazolidines involves the chemical reduction of more unsaturated pyrazole (B372694) analogues. This approach allows for the synthesis of the heterocyclic core in a higher oxidation state, which can sometimes be more straightforward, followed by a final reduction step to obtain the saturated pyrazolidine. csic.esresearchgate.net

Potential precursors for reduction include:

Pyrazoles: The aromatic 1,2-di-tert-butylpyrazolium salt could be subjected to catalytic hydrogenation or reduction with strong reducing agents to saturate the ring.

Pyrazolines (Dihydropyrazoles): These partially saturated rings are common products of cycloaddition reactions and can be readily reduced to pyrazolidines.

Pyrazolidinones: The reduction of a carbonyl group within the pyrazolidine ring, for example in 1,2-di-tert-butylpyrazolidin-3-one, using reagents like lithium aluminum hydride (LiAlH₄), would afford the fully saturated pyrazolidine. csic.es

Table 3: Reduction Pathways to 1,2-bis(1,1-dimethylethyl)pyrazolidine

PrecursorTypical Reducing Agent(s)Reference Method
1,2-di-tert-butylpyrazolium saltH₂, Pd/C; NaBH₄ csic.es
1,2-di-tert-butyl-2-pyrazolineH₂, Raney Ni; LiAlH₄ csic.es
1,2-di-tert-butylpyrazolidin-3-oneLiAlH₄; BH₃·THF csic.esresearchgate.net

Challenges and Innovations in the Synthesis of Sterically Hindered N,N'-Dialkylated Pyrazolidinesnih.govnih.gov

The synthesis of Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is significantly complicated by the presence of the two bulky tert-butyl groups attached to the nitrogen atoms. These groups exert profound steric and electronic effects that challenge traditional synthetic methodologies.

Impact of 1,1-Dimethylethyl Substituents on Reaction Efficiency and Stereoselectivitynih.gov

Steric hindrance is a primary obstacle in the synthesis of heavily substituted pyrazolidines. The 1,1-dimethylethyl (tert-butyl) groups are among the most sterically demanding alkyl substituents commonly used in organic synthesis.

Reaction Efficiency: In cyclization reactions (2.1.1), the bulky groups on the 1,2-di-tert-butylhydrazine nucleophile can significantly slow down the rate of Sₙ2 reactions with 1,3-dielectrophiles. This steric impediment hinders the approach of the nucleophilic nitrogen to the electrophilic carbon center, often requiring harsher reaction conditions (higher temperatures, longer reaction times), which can lead to lower yields and the formation of side products. Similarly, in [3+2] cycloadditions, the formation of the necessary azomethine imine intermediate can be difficult, and the cycloaddition step itself may be sluggish. nih.gov Research on related heterocycles has shown that α-diazoesters with bulky tert-butyl groups can decrease reaction yields due to steric hindrance. nih.gov

Stereoselectivity: While often a challenge, steric hindrance can also be exploited to control stereoselectivity. In [3+2] cycloaddition reactions with prochiral alkenes, the large tert-butyl groups can effectively shield one face of the 1,3-dipole, forcing the dipolarophile to approach from the less hindered side. This can lead to high diastereoselectivity in the formation of substituted pyrazolidine rings. The bulky substituents dictate the conformational preferences of the transition state, thereby influencing the stereochemical outcome of the cyclization.

Optimization of Reaction Conditions for Bulky Substituents (e.g., Microwave Assistance, Flow Chemistry)africacommons.netscispace.com

To overcome the high activation barriers associated with sterically hindered reactants, modern techniques such as microwave-assisted synthesis and continuous flow chemistry have emerged as powerful tools. scispace.comnih.gov

Microwave Assistance: Microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction times from hours to minutes. scispace.comnih.gov This is particularly beneficial for reactions that are sluggish under conventional heating, such as those involving sterically hindered substrates. The ability of microwaves to create localized superheating can help overcome the high activation energy required for the cyclization or cycloaddition steps, thereby improving yields and minimizing the formation of degradation products. scispace.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time. africacommons.netnih.gov For challenging syntheses, operating at high temperatures and pressures in a flow system can accelerate reactions that are otherwise impractical in standard batch reactors. This enhanced control can improve reaction efficiency and selectivity. Furthermore, flow chemistry allows for safer handling of potentially unstable intermediates, such as the in situ generation and immediate consumption of highly reactive azomethine imines, which is a significant advantage for scaling up such processes. nih.gov

Table 4: Comparison of Reaction Conditions for Sterically Hindered Syntheses

ParameterConventional Batch HeatingMicrowave-Assisted BatchContinuous Flow
Reaction Time Hours to daysMinutes to hours scispace.comSeconds to minutes nih.gov
Temperature Control Less precise, potential for hotspotsPrecise and uniform heatingHighly precise, excellent heat transfer nih.gov
Pressure Handling Limited (typically atmospheric)Up to ~30 bar in sealed vessels scispace.comCan operate at very high pressures (>100 bar) nih.gov
Scalability Often challengingLimited by reactor sizeReadily scalable by extending operation time africacommons.net
Suitability for Hindered Reactions Often low yields and long timesExcellent for overcoming activation barriers nih.govExcellent for process intensification and control africacommons.net

Emerging Synthetic Protocols for Pyrazolidine Derivatives

Recent advancements in synthetic organic chemistry have led to the development of novel and more sustainable methods for the synthesis of heterocyclic compounds, including pyrazolidine derivatives. These emerging protocols, such as photocatalysis and electrochemical synthesis, offer potential advantages over traditional methods, including milder reaction conditions, higher selectivity, and reduced waste generation. While direct application of these methods for the synthesis of Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is not yet extensively documented in publicly available research, the general principles established for the synthesis of the pyrazolidine core are of significant interest.

Photocatalytic Approaches

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing light energy to drive chemical reactions. This approach often employs semiconductor photocatalysts, which upon irradiation, generate electron-hole pairs that can initiate redox reactions. The application of photocatalysis to the synthesis of nitrogen-containing heterocycles is a growing area of research. taylorfrancis.com

In the context of pyrazolidine-related structures, photocatalytic methods have been explored for the synthesis of precursors and related heterocyclic systems. For instance, the one-pot synthesis of Schiff bases from alcohols and nitro compounds using hybrid magnetic catalysts has been demonstrated, which involves photocatalytic oxidation and reduction steps. mdpi.com Schiff bases are versatile intermediates that can potentially be used in subsequent cyclization reactions to form heterocyclic rings.

The general mechanism in heterogeneous photocatalysis involves the photoexcitation of a catalyst, such as titanium dioxide (TiO2), to generate electrons and holes. These charge carriers can then react with substrates to form radical intermediates, which can subsequently undergo cyclization or other bond-forming reactions. mdpi.com While specific examples detailing the photocatalytic synthesis of the pyrazolidine ring are scarce, the principles of using light to mediate the formation of C-N and N-N bonds hold promise for future synthetic strategies.

Table 1: Examples of Photocatalytic Systems for Synthesis of Related N-Heterocycles

Catalyst System Reactants Product Type Key Features
Fe3O4@TiO2 Benzyl alcohol, Nitrobenzene Schiff Base (Imine) Magnetic catalyst, One-pot synthesis, UVA and blue light irradiation enhances yield. mdpi.com

Electrochemical Synthesis Methods

Electrochemical synthesis offers a sustainable and efficient alternative to conventional chemical methods by using electrical current to drive chemical transformations. This approach can often be performed at room temperature and pressure, avoiding the need for harsh reagents. d-nb.inforsc.org

The electrochemical synthesis of pyrazolines, which are structurally related to pyrazolidines, has been successfully demonstrated. d-nb.inforesearchgate.net One notable method involves a [3+2] dipolar cycloaddition reaction. In this process, hydrazones are electrochemically oxidized to generate nitrile imines in situ, which then react with alkenes to form pyrazolines. This method is characterized by its high regioselectivity and tolerance of various functional groups. d-nb.info The use of a biphasic system (aqueous/organic) with sodium iodide acting as both a supporting electrolyte and a mediator allows for the conversion of sensitive alkenes. d-nb.inforesearchgate.net

Another electrochemical approach involves the oxidative domino cyclization of methyl azaarenes or ketones with pyrazol-5-amines, leading to the formation of dipyrazolo-fused pyridines. rsc.org This reaction proceeds through the formation of multiple C-C and C-N bonds in a single operation. While this specific example leads to a more complex fused ring system, the underlying principle of using electrochemistry to facilitate C-N bond formation is relevant to the synthesis of pyrazolidine derivatives.

These electrochemical methods highlight the potential for developing direct and environmentally friendly routes to the pyrazolidine core. The ability to generate reactive intermediates under mild conditions is a key advantage of electrosynthesis.

Table 2: Key Features of Electrochemical Synthesis of Pyrazoline Derivatives

Method Reactants Key Intermediate Advantages
[3+2] Dipolar Cycloaddition Hydrazones, Alkenes Nitrile Imine High regioselectivity, Mild conditions, Scalable. d-nb.inforesearchgate.net

Conformational Analysis and Stereochemical Considerations of Pyrazolidine, 1,2 Bis 1,1 Dimethylethyl

Theoretical Frameworks for Conformational Analysis of Saturated Five-Membered Heterocycles

Saturated five-membered rings, unlike their six-membered counterparts that favor distinct chair and boat conformations, exhibit more subtle and fluid conformational preferences. nih.govchemrxiv.org These rings are perpetually puckered to alleviate torsional strain that would be present in a planar conformation. The conformational landscape of these heterocycles is typically described by the concept of pseudorotation. nih.gov This is not a true rotation of the molecule but rather a continuous, wave-like motion of the out-of-plane puckering around the ring.

The precise geometry of a five-membered ring can be quantitatively described using Cremer-Pople puckering coordinates. nih.govchemrxiv.org This system uses a puckering amplitude (q), which measures the degree of out-of-planarity, and a phase angle (φ), which describes the specific location of the pucker around the ring. For a five-membered ring, there are two principal puckering modes:

Envelope (E) Conformation: In this form, four of the ring atoms are coplanar, and the fifth atom is displaced out of this plane.

Twist (T) or Half-Chair (H) Conformation: Here, three atoms are coplanar, with the other two displaced on opposite sides of the plane. researchgate.net

The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The presence of heteroatoms and substituents influences the potential energy surface of the pseudorotation circuit, making certain envelope or twist conformations more stable than others. nih.gov

Conformational Isomerism and Dynamics of the Pyrazolidine (B1218672) Ring System

The pyrazolidine ring, containing two adjacent nitrogen atoms, adheres to the general principles of five-membered ring conformation but with specific features arising from the N-N bond and the stereochemistry of the nitrogen atoms.

The pyrazolidine ring primarily adopts envelope (E) and twist (T) conformations to minimize angular and torsional strain. nih.govrsc.org In an unsubstituted pyrazolidine, the puckering can be centered on any of the carbon or nitrogen atoms. Theoretical calculations and experimental studies on related systems suggest that the barrier to pseudorotation is low, leading to a highly flexible ring system. The preferred conformation is often a twist form, which generally possesses lower torsional strain than the envelope form. The specific preference is dictated by the nature and position of substituents on both the nitrogen and carbon atoms.

The introduction of sterically demanding 1,1-dimethylethyl (tert-butyl) groups on both nitrogen atoms dramatically alters the conformational dynamics of the pyrazolidine ring. The tert-butyl group is a well-known "conformational anchor" due to its large steric bulk. conicet.gov.ar

In Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-, several dynamic processes are significantly hindered:

Slowing of Ring Pseudorotation: The bulky substituents disfavor conformations where they would experience significant steric clashes, such as 1,2-diaxial-like interactions in certain puckered forms. This effect can create higher energy barriers along the pseudorotation pathway, leading to a less flexible ring that preferentially adopts a limited set of conformations where steric hindrance is minimized.

Hindered Nitrogen Inversion: Pyramidal nitrogen atoms in amines typically undergo rapid inversion, a process where the atom passes through a planar transition state, effectively inverting its stereochemistry. wikipedia.org The energy barrier for this process is usually low (e.g., ~5.8 kcal/mol for ammonia). wikipedia.org However, bulky substituents on the nitrogen atom can significantly increase this barrier. nih.gov In 1,2-bis(1,1-dimethylethyl)-pyrazolidine, the steric hindrance imposed by the tert-butyl groups raises the energy of the planar transition state, dramatically slowing the rate of nitrogen inversion. This phenomenon can make the nitrogen atoms configurationally stable at or near room temperature, rendering them stereogenic centers. researchgate.net

Stereochemical Implications and Chirality in 1,2-bis(1,1-dimethylethyl)-Pyrazolidine

The combination of the pyrazolidine ring structure and the hindered dynamics caused by the N-substituents leads to complex stereochemical possibilities.

Due to the high barrier to nitrogen inversion, the two nitrogen atoms in 1,2-bis(1,1-dimethylethyl)-pyrazolidine can be considered stable stereocenters. Stereoisomers are molecules with the same connectivity but different spatial arrangements. masterorganicchemistry.com

Enantiomers: These are non-superimposable mirror images. masterorganicchemistry.com For this molecule, if both nitrogen atoms have the same configuration (R,R or S,S), the resulting molecules are a pair of enantiomers.

Diastereomers: These are stereoisomers that are not mirror images of each other. masterorganicchemistry.com A molecule with R,S configuration at the nitrogen centers would be a diastereomer of the R,R and S,S forms. In the case of an unsubstituted pyrazolidine ring, the R,S isomer possesses a plane of symmetry and is therefore an achiral meso compound.

If the carbon atoms of the pyrazolidine ring are also substituted, additional stereocenters are introduced, further increasing the number of possible diastereomers and enantiomers. nih.gov

Table 1: Stereoisomers of 1,2-bis(1,1-dimethylethyl)-pyrazolidine (unsubstituted ring) based on Nitrogen Chirality
Configuration at N-1Configuration at N-2Stereochemical ClassificationRelationship to (R,R) Isomer
RRChiralIdentical
SSChiralEnantiomer
RSMeso (achiral)Diastereomer

The synthesis of specific stereoisomers of pyrazolidines is a significant area of research, driven by the prevalence of such heterocyclic structures in biologically active molecules. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral product. Several modern catalytic methods have been developed to achieve this for the pyrazolidine core.

Metal-Catalyzed Cycloadditions: Chiral metal complexes are widely used to catalyze reactions that form the pyrazolidine ring with high stereocontrol. For instance, Gold(I) complexes with chiral ligands have been successfully employed in the enantioselective hydroamination of allenes with hydrazines to yield chiral pyrazolidines. nih.govscispace.com Similarly, Nickel(II) complexes with C2-symmetric ligands have been shown to be effective in catalyzing asymmetric [3+2] cycloaddition reactions to afford N,N'-bicyclic pyrazolidine derivatives with excellent enantioselectivity. acs.org

Organocatalysis: Small organic molecules can also act as chiral catalysts. For example, pyrrolidine (B122466) derivatives have been used to catalyze the reaction between α-substituted propenals and activated hydrazines, yielding 4-substituted pyrazolidines with high enantiomeric purity. researchgate.net This approach relies on the formation of chiral iminium ion intermediates that direct the stereochemical outcome of the reaction.

These synthetic strategies provide powerful tools for accessing optically active pyrazolidines, which are valuable building blocks in medicinal chemistry and materials science. rsc.org

Computational Chemistry Investigations of Pyrazolidine, 1,2 Bis 1,1 Dimethylethyl

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the geometric and electronic properties of molecules.

Analysis of Electronic Properties (e.g., Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Once the geometries are optimized, DFT calculations can be used to analyze the electronic properties. This includes visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. The analysis would also involve calculating the charge distribution on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital theory) to identify electron-rich and electron-deficient regions. An electrostatic potential (ESP) map would visually represent these areas, indicating sites susceptible to electrophilic or nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification. Calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. Furthermore, the calculation of vibrational frequencies (IR and Raman spectra) can help to characterize the molecule's vibrational modes. A scaling factor is often applied to the calculated frequencies to better match experimental values. A hypothetical data table would list the calculated chemical shifts and vibrational frequencies.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT provides high accuracy for static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape and dynamics of flexible molecules over time. An MM force field would be used to rapidly calculate the energies of a vast number of conformations, providing a detailed potential energy surface. Following this, MD simulations could be performed to simulate the motion of the atoms over time at a given temperature. This would reveal how the pyrazolidine (B1218672) ring puckers and how the tert-butyl groups rotate and interact, providing insight into the molecule's flexibility and the accessibility of different conformations.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is invaluable for studying the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Transition State Characterization and Reaction Pathway Elucidation

For any proposed reaction involving Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-, DFT could be used to locate the transition state (TS) structures along the reaction coordinate. A TS is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction pathway. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed, allowing for the determination of activation energies and reaction enthalpies.

Potential Energy Surface Exploration and Kinetic Analysis

A detailed computational chemistry investigation into the potential energy surface (PES) and kinetic analysis of Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- has not been extensively reported in publicly available scientific literature. Such studies are crucial for understanding the conformational dynamics and reactivity of this sterically hindered heterocyclic system. The exploration of the PES for a molecule like 1,2-di-tert-butylpyrazolidine would involve mapping the energy of the molecule as a function of its geometry, identifying stable conformers (local minima), and the transition states that connect them.

A systematic exploration of the PES for this compound would typically focus on several key degrees of freedom:

Ring Puckering: The five-membered pyrazolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. Computational methods would identify the most stable ring conformations and the energy barriers for interconversion between them.

Nitrogen Inversion: The nitrogen atoms in the pyrazolidine ring can undergo inversion, a process where the substituents on the nitrogen move from one side of the nitrogen plane to the other. The presence of bulky tert-butyl groups would be expected to significantly influence the barrier to this inversion.

The kinetic analysis would follow from the PES exploration, where the energy barriers between different conformers would be used to calculate the rates of conformational changes using transition state theory. This would provide a quantitative understanding of the flexibility of the molecule and the timescales of different dynamic processes.

Illustrative Research Findings

While specific experimental or computational data for Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is not available, a hypothetical study would likely generate data similar to that presented in the tables below. These tables are based on general principles of conformational analysis of similar cyclic and N-substituted compounds and are for illustrative purposes only.

Table 1: Hypothetical Relative Energies of Stable Conformers of Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- Calculated at a High Level of Theory (e.g., DFT B3LYP/6-31G(d)).

ConformerDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
IEnvelope (C-puckered), tert-butyl groups pseudo-equatorial0.00~75
IITwist, tert-butyl groups staggered1.5~15
IIIEnvelope (N-puckered), one tert-butyl pseudo-axial3.0~5
IVEnvelope (C-puckered), tert-butyl groups pseudo-axial5.0<1

The data in Table 1 illustrates that different conformations would have varying stabilities, with the conformer having the bulky tert-butyl groups in pseudo-equatorial positions likely being the most stable due to minimized steric strain.

Table 2: Hypothetical Activation Barriers for Conformational Interconversions of Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-.

ProcessTransition StateActivation Energy (ΔG‡, kcal/mol)Rate Constant (k) at 298 K (s⁻¹)
Ring Inversion (I ⇌ III)Planar Ring Intermediate8.5~1 x 10⁶
Nitrogen Inversion (at N1)Planar Nitrogen Geometry12.0~1 x 10³
tert-Butyl RotationEclipsed Conformation6.0~1 x 10⁸

Table 2 provides hypothetical activation energies for key dynamic processes. The significant steric hindrance imposed by the two tert-butyl groups would be expected to result in relatively high barriers for ring and nitrogen inversion compared to less substituted pyrazolidines. Such computational studies are invaluable for predicting the dynamic behavior of molecules and for interpreting experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Mechanistic Studies of Pyrazolidine, 1,2 Bis 1,1 Dimethylethyl

General Reactivity Patterns of Saturated Nitrogen Heterocycles

Saturated nitrogen heterocycles are a fundamental class of organic compounds that are integral to many bioactive molecules. rsc.org Their reactivity is often comparable to that of acyclic secondary amines, participating in reactions as nucleophiles and bases. almerja.commsu.edu In many instances, simple saturated nitrogen heterocycles like pyrrolidine (B122466) and piperidine (B6355638) behave as typical secondary amines. almerja.com A key distinction, however, is that cyclic amines often exhibit enhanced nucleophilicity compared to their acyclic analogues, such as diethylamine. almerja.com This increased reactivity is a steric effect; the alkyl substituents are held back in a ring structure, leaving the nucleophilic lone pair on the nitrogen atom less hindered and more accessible to electrophiles. almerja.com

The chemistry of these heterocycles also includes the possibility of dehydrogenation to form the corresponding aromatic systems. taylorfrancis.com Furthermore, C–H functionalization reactions are valuable tools in the synthesis and modification of these compounds, allowing for late-stage functionalization. thieme-connect.com While reactions often target the α-position relative to the heteroatom, methods for non-directed functionalization at β- or γ-positions are also being developed. thieme-connect.com

Nucleophilic and Electrophilic Behavior at Nitrogen Centers

The nitrogen atoms in saturated heterocycles are centers of nucleophilicity due to the presence of lone pairs of electrons. almerja.com This makes them electron-rich and capable of donating electron pairs to electron-deficient species, or electrophiles. youtube.com The cyclic structure can enhance this property by pulling alkyl groups away from the lone pair, reducing steric hindrance and increasing the rate of reaction with electrophiles. almerja.com For example, the bridged cyclic amine quinuclidine (B89598) is 40–60 times more reactive with methyl iodide than the acyclic triethylamine, despite having nearly identical basicity. almerja.com A proton, being very small, is less affected by the steric environment than a larger electrophile like methyl iodide. almerja.com

In the case of Pyrazolidine (B1218672), 1,2-bis(1,1-dimethylethyl)-, the two nitrogen atoms possess lone pairs and are thus inherently nucleophilic. However, the presence of two large tert-butyl (1,1-dimethylethyl) groups introduces significant steric bulk around these nitrogen centers. This steric hindrance can be expected to dramatically decrease the accessibility of the nitrogen lone pairs for attacking electrophiles. While the underlying electronic nature of the nitrogen atoms remains nucleophilic, their practical ability to engage in nucleophilic substitution or addition reactions would be severely limited. This steric shielding would likely make the molecule behave as a bulky, non-nucleophilic base, capable of abstracting protons but not readily forming new bonds with larger electrophiles.

Reactivity at Ring Carbon Atoms and the Influence of N-1,1-Dimethylethyl Substituents

Reactivity at the carbon atoms of a saturated nitrogen heterocycle is often influenced by the adjacent nitrogen atom. thieme-connect.com Functionalization is most common at the α-position, as the nitrogen can stabilize adjacent intermediates. thieme-connect.com For the pyrazolidine ring, the carbon atoms at positions 3 and 5 are α to the nitrogen atoms, while the C4 carbon is in the β-position.

Unimolecular and Bimolecular Reaction Mechanisms

Chemical reactions are classified by their molecularity: unimolecular reactions involve a single molecule, while bimolecular reactions involve the collision of two molecules. youtube.com

Bimolecular Reactions: These are common for pyrazolidines and related heterocycles. The synthesis of the pyrazolidine ring itself often proceeds through bimolecular mechanisms, such as [3+2] cycloaddition reactions where a 1,3-dipole reacts with an alkene. beilstein-journals.orgnih.gov Another characteristic bimolecular reaction of pyrazolidines is the reductive cleavage of the N-N bond to yield 1,3-diamines. beilstein-journals.org Nucleophilic attack by one of the nitrogen atoms on an electrophile would also be a bimolecular process, although sterically hindered in this specific compound. youtube.com

Unimolecular Reactions: A unimolecular reaction involves a single molecule rearranging or decomposing on its own, without colliding with another molecule. youtube.com For Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-, potential unimolecular pathways could include conformational ring-flipping or, under more energetic conditions, thermal decomposition. Ring-opening reactions, which can occur in related heterocyclic systems, might proceed through a unimolecular mechanism under thermal activation. researchgate.net

Table 1: Summary of Potential Reactivity

Site of Reactivity Type of Behavior Influencing Factors Probable Outcome
Nitrogen Atoms Nucleophilic/Basic Lone pair availability vs. extreme steric hindrance from tert-butyl groups. almerja.com Acts as a bulky, non-nucleophilic base. Nucleophilic attack is sterically hindered.
C3 and C5 Atoms Electrophilic/Acidic α to nitrogen, but sterically shielded by tert-butyl groups. thieme-connect.com Low reactivity due to steric hindrance.
C4 Atom Electrophilic/Acidic β to nitrogen, less sterically hindered than C3/C5. Potential site for functionalization if C3/C5 are blocked.

Applications as Ligands in Transition Metal Catalysis and Organocatalysis

The presence of two nitrogen atoms with lone pairs makes Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- a potential bidentate ligand for coordinating to metal centers in transition metal catalysis. Nitrogen-containing heterocycles, particularly those derived from pyrazole (B372694) and pyridine, are widely used as ligands. nih.govmdpi.com These ligands act as strong σ-donors, and their steric and electronic properties can be tuned to influence the activity and selectivity of the metal catalyst. nih.gov

In the case of 1,2-di-tert-butylpyrazolidine, the two nitrogen atoms can form a chelate ring with a metal ion. The most critical feature of this compound as a ligand would be the immense steric bulk imposed by the tert-butyl groups. This steric hindrance would create a well-defined, sterically demanding coordination pocket around the metal center. Such bulky ligands are crucial in catalysis for promoting specific selectivities (e.g., enantioselectivity or regioselectivity) by controlling the approach of substrates to the active site. nih.govmdpi.com

In organocatalysis, secondary amines like pyrrolidine are effective catalysts for reactions such as domino aza-Michael/hemiacetal sequences. beilstein-journals.org While Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- possesses the core diamine structure, its utility as a nucleophilic organocatalyst would be limited by the aforementioned steric hindrance. However, its properties as a bulky base could be exploited in reactions where a non-nucleophilic proton acceptor is required.

Table 2: List of Mentioned Chemical Compounds

Compound Name
Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-
Pyrrolidine
Piperidine
Diethylamine
Quinuclidine
Triethylamine
Methyl iodide

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Pyrazolidine (B1218672), 1,2-bis(1,1-dimethylethyl)-. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined. uobasrah.edu.iqresearchgate.net

For this specific compound, the symmetry imposed by the two identical tert-butyl groups simplifies the spectra at room temperature, assuming rapid conformational averaging. The ¹H NMR spectrum is expected to show signals for the tert-butyl protons and the three methylene (B1212753) (CH₂) groups of the pyrazolidine ring. The ¹³C NMR spectrum would correspondingly display signals for the quaternary and methyl carbons of the tert-butyl groups, as well as the methylene carbons of the ring. The chemical shifts provide insight into the electronic environment of each nucleus, confirming the saturated heterocyclic structure.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-.
NucleusPositionPredicted Chemical Shift (ppm)MultiplicityNotes
¹HC(CH₃)₃~1.0 - 1.2Singlet (s)18 protons from two equivalent tert-butyl groups.
¹HN-CH₂ (C3, C5)~2.5 - 2.8Triplet (t)4 protons on carbons adjacent to nitrogen atoms.
¹HC-CH₂-C (C4)~1.7 - 2.0Quintet (p)2 protons on the central carbon of the propane-1,3-diyl chain.
¹³CC(CH₃)₃~55 - 60-Quaternary carbons of the tert-butyl groups.
¹³CC(CH₃)₃~25 - 30-Methyl carbons of the tert-butyl groups.
¹³CN-CH₂ (C3, C5)~45 - 50-Methylene carbons adjacent to nitrogen.
¹³CC-CH₂-C (C4)~20 - 25-Central methylene carbon.

Dynamic NMR (DNMR) is a powerful technique used to study molecular motions that occur on the NMR timescale, such as conformational changes. unibas.it For Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-, two primary dynamic processes are of interest: the inversion of the five-membered pyrazolidine ring and the rotation about the nitrogen-tert-butyl carbon bonds.

At ambient temperatures, these processes are typically fast, resulting in time-averaged signals in the NMR spectrum. However, by lowering the temperature, it is possible to slow these exchange processes to the point where distinct signals for different conformers can be observed. unibas.it The temperature at which the separate signals broaden and merge into a single peak is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange. unibas.it In sterically hindered systems like 1,2-di-tert-butylcyclohexane, which serves as a carbocyclic analog, ring inversion barriers can be significant. sikhcom.net A similar study on cis-1,2-di-tert-butylcyclohexane determined a free-energy barrier of 16 kcal/mol for ring inversion. sikhcom.net Due to the significant steric hindrance between the two bulky tert-butyl groups, a substantial energy barrier is also expected for the ring inversion of 1,2-di-tert-butylpyrazolidine.

Two-dimensional (2D) NMR experiments provide more detailed structural information by correlating different nuclei within the molecule.

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-, a COSY spectrum would show cross-peaks between the protons on C3 and C4, and between the protons on C4 and C5, confirming the propane-1,3-diyl backbone of the pyrazolidine ring. mnstate.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment correlates nuclei that are close to each other in space, regardless of whether they are bonded. libretexts.org NOESY is crucial for determining stereochemistry and conformation. Cross-peaks between the protons of a tert-butyl group and specific protons on the pyrazolidine ring would provide definitive evidence for the spatial arrangement and preferred conformation of the molecule. For instance, observing a NOE between a tert-butyl group and an axial proton on the ring would help to establish the orientation of the substituents. kau.edu.sa

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear technique correlates protons with the carbons to which they are directly attached. An HSQC spectrum of this compound would show a correlation peak for each unique C-H bond, definitively assigning which proton signals correspond to which carbon signals in the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk These methods are excellent for identifying functional groups and can also offer insights into molecular conformation. semanticscholar.org

For Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-, the spectra would be dominated by vibrations associated with the alkane-like structure. Key vibrational modes would include C-H stretching from the tert-butyl and methylene groups, CH₂ bending (scissoring) and rocking modes, and C-N stretching vibrations. The presence of different conformers can sometimes be detected by the appearance of new bands or splitting of existing bands in the spectrum at different temperatures or in different solvents. nih.govnih.gov

Table 2. Characteristic Vibrational Frequencies for Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-.
Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
C-H Stretch (sp³ CH, CH₂, CH₃)2850 - 3000Typically strong in IR and Raman. nih.gov
CH₂ Scissoring1450 - 1470Bending vibration of the methylene groups in the ring.
CH₃ Asymmetric/Symmetric Bend (Umbrella)1365 - 1390Characteristic of tert-butyl groups, often a sharp doublet.
C-N Stretch1020 - 1250Vibration of the carbon-nitrogen bonds in the ring. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule as it exists in a crystal lattice. nsf.gov

Derivatization and Functionalization Strategies of Pyrazolidine, 1,2 Bis 1,1 Dimethylethyl

Selective Chemical Modification at Nitrogen Atoms

The two nitrogen atoms within the pyrazolidine (B1218672) ring are key sites for chemical modification. However, in Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-, the presence of the bulky tert-butyl groups sterically hinders direct reactions at these centers. Traditional N-alkylation or N-acylation reactions that are common for less substituted pyrazolidines may proceed with difficulty or require harsh reaction conditions.

Despite the steric hindrance, certain transformations can be envisioned. One potential avenue for modification involves the temporary dealkylation of one of the nitrogen atoms, followed by re-functionalization. This, however, is a non-trivial process and would likely require strong electrophiles or specialized catalytic systems.

A more plausible approach for indirect functionalization at the nitrogen centers involves oxidation. Oxidation of the nitrogen atoms could lead to the formation of corresponding N-oxides. The reactivity of these oxidized species could then be exploited for further transformations.

Modification TypeReagent/ConditionPotential ProductChallenges
Oxidation m-CPBA, H₂O₂1,2-bis(1,1-dimethylethyl)pyrazolidine-1,2-dioxideOver-oxidation, ring cleavage
Attempted N-Alkylation CH₃INo reaction or very low yieldSevere steric hindrance
Attempted N-Acylation Acetyl chlorideNo reaction or very low yieldSevere steric hindrance

This table presents hypothetical reactions and challenges based on general chemical principles, as specific experimental data for Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is limited.

Substitution and Functionalization Reactions on the Pyrazolidine Ring System

Functionalization of the carbon backbone of the pyrazolidine ring in the presence of two bulky tert-butyl groups on the nitrogen atoms is a significant synthetic challenge. The steric bulk of the N-substituents can shield the C-H bonds of the ring from attack by reagents. However, strategies involving radical-based reactions or the use of highly reactive organometallic species might overcome this steric hindrance.

One potential strategy is the use of directed metalation. Although the tert-butyl groups are not traditional directing groups, the nitrogen atoms themselves could potentially direct lithiation at the adjacent C3 or C5 positions, albeit with difficulty due to steric hindrance. Subsequent quenching with an electrophile would introduce a substituent at that position.

Radical halogenation could provide another route to functionalize the pyrazolidine ring. Under appropriate conditions, selective bromination or chlorination at one of the carbon atoms could be achieved, providing a handle for further synthetic transformations such as cross-coupling reactions.

Reaction TypeReagent/ConditionPosition of FunctionalizationPotential Product
Directed Metalation-Electrophilic Quench n-BuLi, TMEDA; then E⁺C3 or C53- or 5-substituted-1,2-bis(1,1-dimethylethyl)pyrazolidine
Radical Halogenation NBS, light/heatC3, C4, or C5Halogenated 1,2-bis(1,1-dimethylethyl)pyrazolidine
Oxidative Functionalization RuO₄ (catalytic), NaIO₄C3 or C53- or 5-oxo-1,2-bis(1,1-dimethylethyl)pyrazolidine

This table outlines potential functionalization strategies and is based on established methodologies in heterocyclic chemistry, adapted for the sterically hindered nature of the target molecule.

Synthesis of Structurally Related Analogues and Homologues

The synthesis of analogues and homologues of Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- typically involves the construction of the pyrazolidine ring from appropriately substituted precursors. The most common method for the synthesis of the pyrazolidine ring is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile.

For the synthesis of analogues with different substituents on the carbon backbone, a key strategy involves the reaction of 1,2-di-tert-butylhydrazine with a substituted 1,3-dihalopropane or a related 1,3-dielectrophile. The nature of the substituents on the 1,3-dihalopropane will determine the substitution pattern on the resulting pyrazolidine ring.

Homologues of the pyrazolidine, such as imidazolidines or piperidines with 1,2-di-tert-butyl substitution, can be synthesized by reacting 1,2-di-tert-butylethylenediamine or 1,2-di-tert-butyl-1,3-propanediamine with appropriate dielectrophiles.

PrecursorsProduct TypeExample of Analogue/Homologue
1,2-di-tert-butylhydrazine + 1,3-dibromopropanePyrazolidinePyrazolidine, 1,2-bis(1,1-dimethylethyl)-
1,2-di-tert-butylhydrazine + 1-phenyl-1,3-dibromopropaneSubstituted Pyrazolidine4-Phenyl-1,2-bis(1,1-dimethylethyl)pyrazolidine
1,2-di-tert-butylethylenediamine + GlyoxalImidazolidine Homologue1,2-bis(1,1-dimethylethyl)imidazolidine

This table illustrates synthetic routes to the target compound and its analogues and homologues based on standard heterocyclic synthesis methods.

Future Research Directions and Potential Applications in Chemical Synthesis and Materials Science

Development of Highly Efficient and Sustainable Synthetic Routes to N-bis(1,1-dimethylethyl)-Pyrazolidines

The advancement of green chemistry principles is crucial for modern synthetic chemistry. Future research should prioritize the development of sustainable and efficient methods for synthesizing Pyrazolidine (B1218672), 1,2-bis(1,1-dimethylethyl)- and its derivatives. Current synthetic strategies for related heterocyclic compounds often rely on multi-step procedures that may involve harsh reagents, toxic solvents, and generate significant waste.

Key research objectives in this area include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Solvent-Free and Alternative Solvents: Investigating reaction conditions that eliminate the need for traditional volatile organic solvents. Research into solvent-free reactions, similar to those developed for urazole (B1197782) synthesis, could provide a valuable starting point. rsc.org

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemical sources.

Research StrategyPotential BenefitRelevant Precedent
One-Pot ReactionsReduced purification steps, solvent use, and time.Synthesis of bulk urazoles from amines and diphenyl carbonate in a one-pot fashion. rsc.org
Heterogeneous CatalysisEasy catalyst recovery and reuse, simplified product purification.Use of immobilized Cu(II)-enaminone complexes for azomethine imine-alkyne cycloadditions. mdpi.comresearchgate.net
Solvent-Free SynthesisMinimized environmental impact and reduced costs.Development of solvent-free procedures for urazole synthesis. rsc.org
Flow ChemistryImproved safety, scalability, and reaction control.General trend in modernizing pharmaceutical and chemical manufacturing.

Exploration of Enhanced Stereoselective Synthesis and Chiral Recognition Methodologies

The development of methods to control the three-dimensional arrangement of atoms (stereochemistry) is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry where a specific stereoisomer often dictates biological activity. Chiral N-heterocycles are considered privileged structural motifs in drug discovery. nih.gov Future work on Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- should focus on creating specific stereoisomers in a controlled manner.

Potential avenues for research include:

Asymmetric Catalysis: The use of chiral catalysts to guide the formation of one enantiomer over the other. This could involve adapting existing copper-catalyzed asymmetric reactions, which have proven effective for synthesizing other chiral N-heterocycles like piperidines and tetrahydroisoquinolines. nih.gov

Chiral Auxiliaries: Employing removable chiral groups to direct the stereochemical outcome of a reaction, which are then cleaved to yield the desired chiral product.

Substrate Control: Leveraging the inherent chirality of starting materials to influence the stereochemistry of the final pyrazolidine ring.

Chiral Recognition: Once chiral versions of the compound are synthesized, they could be investigated as chiral ligands or selectors for recognizing and separating other chiral molecules. The principles used in developing libraries of chiral ligands from natural products like (-)-isopulegol (B1672291) could be applied. nih.govrsc.org

MethodologyDescriptionPotential Outcome for Pyrazolidine Synthesis
Asymmetric Cu-CatalysisUse of a chiral ligand complexed with a copper salt to induce enantioselectivity.Enantioselective synthesis of substituted 1,2-di-tert-butylpyrazolidines. nih.gov
Prins/Carbonyl Ene CyclizationAcid-catalyzed cyclization of aldehydes that can be influenced by catalyst and temperature to favor specific diastereomers. rsc.orgDiastereoselective synthesis of polysubstituted pyrazolidine rings. rsc.org
Chiral Ligand DevelopmentSynthesis of enantiomerically pure pyrazolidine derivatives for use as ligands in asymmetric catalysis.Application in reactions like the diethylzinc (B1219324) addition to benzaldehyde. nih.gov

Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. Integrating advanced computational modeling can accelerate the discovery of new applications for Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-.

Future computational studies could focus on:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to accurately predict the geometry, electronic structure, and reactivity of the pyrazolidine ring. DFT has been used to evaluate metabolic selectivity in other molecules. nih.gov

Molecular Docking: Simulating the interaction of pyrazolidine derivatives with biological targets, such as enzymes or receptors, to predict potential therapeutic applications. This is a common strategy in drug discovery. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of pyrazolidine derivatives with their chemical or biological activity. QSAR modeling uses various molecular descriptors to associate structure with response. nih.gov

Reaction Mechanism Simulation: Modeling potential reaction pathways to understand stereochemical outcomes and optimize reaction conditions for higher yields and selectivity.

Computational MethodApplication AreaExample of Use
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting molecular properties.Evaluating metabolic selectivity of drugs by enzymes. nih.gov
Molecular DockingPredicting binding affinity and mode of interaction with biological targets.Screening for potent inhibitors of enzymes in antidiabetic studies. mdpi.com
Pharmacophore ModelingIdentifying essential structural features for biological activity to screen for promising new compounds.Discovering dual-target inhibitors for treating malaria. nih.gov

Investigation of Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- as a Privileged Scaffold in New Chemical Transformations and Functional Materials

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov The pyrazole (B372694) and pyrazolidine cores are well-established as important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net The unique steric bulk of the N,N'-di-tert-butyl substitution pattern on the pyrazolidine ring could lead to novel properties and applications.

Future research should explore:

Novel Ligand Design: The sterically hindered nitrogen atoms could be used to create unique pincer-type or bidentate ligands for organometallic chemistry, potentially leading to catalysts with novel reactivity or stability.

Functional Materials: Incorporating the rigid and bulky pyrazolidine unit into polymer backbones or as a core for dendrimers could lead to materials with interesting thermal, mechanical, or photophysical properties.

Medicinal Chemistry: While many pyrazolidine derivatives have been explored for anti-inflammatory and other biological activities, the specific 1,2-di-tert-butyl substitution may offer a unique profile of activity, selectivity, or metabolic stability that warrants investigation. cymitquimica.com The pyrazole scaffold, for instance, is found in numerous established drugs. nih.gov The bulky tert-butyl groups could influence biological activity and interactions with various targets. cymitquimica.com

Application DomainResearch FocusRationale
CatalysisDevelopment of novel organometallic catalysts.The bulky tert-butyl groups could stabilize reactive metal centers and influence selectivity.
Polymer ChemistryIncorporation into polymer chains as a monomer.The rigid heterocyclic core could enhance thermal stability and modify material properties.
Medicinal ChemistrySynthesis and screening of a library of derivatives for biological activity.The pyrazolidine core is a known pharmacophore, and the di-tert-butyl groups offer unique steric and electronic properties. mdpi.comcymitquimica.com

Q & A

Q. Table 1: Synthesis Conditions Comparison

Parameter ProtocolAdapted Protocol for Pyrazolidine Derivative
SolventDMFDMF or THF
BaseK₂CO₃K₂CO₃ or Cs₂CO₃ (for steric hindrance)
Temperature150°C (reflux)120–150°C (microwave-assisted)
PurificationColumn chromatographySequential extraction and recrystallization

Q. Table 2: Analytical Data Validation

TechniqueKey Peaks/FeaturesPurpose
FTIR2960 cm⁻¹ (C-H), 1600 cm⁻¹ (N-H)Functional group confirmation
GC-MSm/z 224 (M⁺), m/z 167 (M⁺-C₄H₉)Molecular weight and fragmentation
¹H NMRδ 1.3 ppm (s, 18H, tert-butyl), δ 3.2–3.5 (m, 4H, pyrazolidine)Structural elucidation

Q. Table 3: Degradation Byproducts Identified via GC-MS

ConditionMajor Byproductm/zProposed Pathway
Oxidative (H₂O₂)Pyrazolidine N-oxide240 (M⁺)N-Oxidation
Thermal (150°C)Cyclic imine206 (M⁺)Retro-aza-Michael addition

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